molecular formula C30H24ClF3N2O5S B11071447 Dimethyl 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-7-phenyl-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Dimethyl 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-7-phenyl-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11071447
M. Wt: 617.0 g/mol
InChI Key: ZUGRYEGIWRCDAW-UHFFFAOYSA-N
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Description

DIMETHYL 2-AMINO-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, trifluoromethyl, oxo, phenyl, and thienyl groups

Preparation Methods

The synthesis of DIMETHYL 2-AMINO-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the thienyl group: This step typically involves a substitution reaction where a thienyl group is introduced to the quinoline core.

    Functionalization with amino, chloro, and trifluoromethyl groups: These groups are introduced through various substitution and addition reactions.

    Final esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

DIMETHYL 2-AMINO-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thienyl groups.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Esterification and Hydrolysis: The ester groups can undergo esterification and hydrolysis reactions, forming the corresponding carboxylic acids and alcohols.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

DIMETHYL 2-AMINO-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups that may interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of DIMETHYL 2-AMINO-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets. The amino and oxo groups can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to DIMETHYL 2-AMINO-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-OXO-7-PHENYL-4-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE include other quinoline derivatives with different substituents. For example:

These compounds share a similar quinoline core but differ in the substituents attached to the core, which can significantly affect their chemical and biological properties

Properties

Molecular Formula

C30H24ClF3N2O5S

Molecular Weight

617.0 g/mol

IUPAC Name

dimethyl 2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-7-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate

InChI

InChI=1S/C30H24ClF3N2O5S/c1-40-28(38)22-17(15-7-4-3-5-8-15)14-20-23(26(22)37)24(21-9-6-12-42-21)25(29(39)41-2)27(35)36(20)19-13-16(30(32,33)34)10-11-18(19)31/h3-13,17,22,24H,14,35H2,1-2H3

InChI Key

ZUGRYEGIWRCDAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CC2=C(C1=O)C(C(=C(N2C3=C(C=CC(=C3)C(F)(F)F)Cl)N)C(=O)OC)C4=CC=CS4)C5=CC=CC=C5

Origin of Product

United States

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